
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(1H-indol-3-ylmethylene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide is a complex organic compound that combines the structural features of carbazole and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide typically involves multiple steps:
Synthesis of 3,6-Diiodo-9H-carbazole: This can be achieved through the iodination of carbazole using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Preparation of Propanohydrazide Derivative: The propanohydrazide derivative can be synthesized by reacting propanoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 3,6-diiodo-9H-carbazole with the indole derivative in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbazole ring, especially at the iodine substituents, using reducing agents such as sodium borohydride.
Substitution: The iodine atoms on the carbazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Deiodinated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It can serve as a ligand in transition metal catalysis due to its unique electronic properties.
Biology and Medicine
Anticancer Research: The compound’s structure suggests potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Antimicrobial Activity: Preliminary studies may indicate its effectiveness against certain bacterial and fungal strains.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Pharmaceuticals: Potential precursor for the synthesis of various pharmacologically active compounds.
Mechanism of Action
The mechanism by which 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with DNA or proteins, leading to the disruption of cellular processes. Its iodine atoms could facilitate binding to specific enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Diiodo-9H-carbazole: Shares the carbazole core but lacks the indole moiety.
Indole-3-carboxaldehyde: Contains the indole structure but not the carbazole component.
N-(1H-Indol-3-ylmethylene)propanohydrazide: Similar hydrazide linkage but without the carbazole ring.
Uniqueness
The combination of carbazole and indole structures in 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide provides unique electronic and steric properties, making it distinct from other compounds
Properties
Molecular Formula |
C24H18I2N4O |
|---|---|
Molecular Weight |
632.2 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C24H18I2N4O/c25-16-5-7-22-19(11-16)20-12-17(26)6-8-23(20)30(22)10-9-24(31)29-28-14-15-13-27-21-4-2-1-3-18(15)21/h1-8,11-14,27H,9-10H2,(H,29,31)/b28-14+ |
InChI Key |
OVEBGNHASYLWLL-CCVNUDIWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)

![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
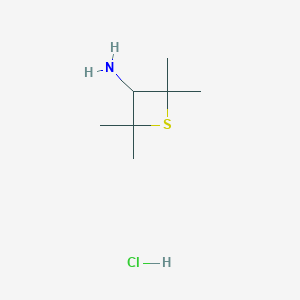
![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)
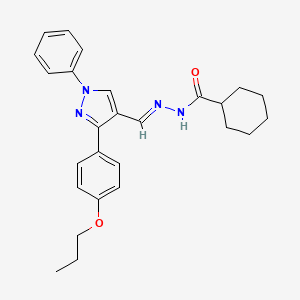
![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)
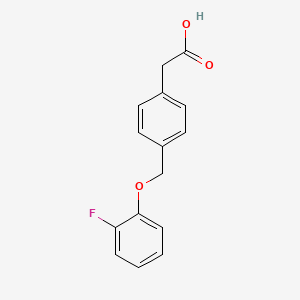
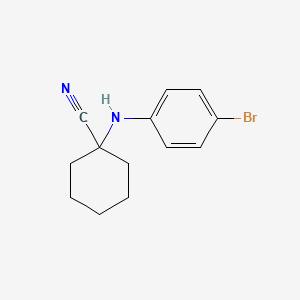
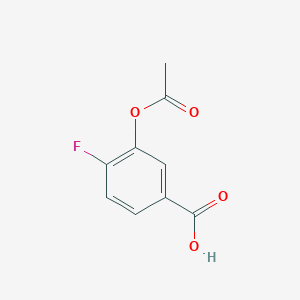

![3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051461.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051462.png)

